[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride
Description
Systematic Nomenclature and Structural Characterization
The systematic nomenclature of [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the compound designated under Chemical Abstracts Service registry number 1803582-98-0. The molecular formula is established as C₁₃H₁₂Cl₃NO, with a calculated molecular weight of 304.60 daltons. The structural characterization reveals a complex aromatic system where a 3,5-dichlorophenoxy moiety is connected through an ether linkage to the para position of a phenylmethanamine framework.
The three-dimensional molecular architecture demonstrates specific geometric arrangements that influence the compound's chemical properties. The ether oxygen serves as a critical linkage point, creating a flexible connection between the two aromatic systems while maintaining planarity within each benzene ring. The presence of two chlorine atoms at the 3 and 5 positions of the phenoxy ring creates a symmetrical substitution pattern that affects both electronic distribution and steric interactions. The methanamine group provides a basic nitrogen center that forms the hydrochloride salt, enhancing the compound's stability and handling characteristics in research applications.
Table 1: Fundamental Chemical Properties of [4-(3,5-Dichlorophenoxy)phenyl]methanamine Hydrochloride
Spectroscopic analysis techniques provide detailed insights into the structural characteristics of this compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the aromatic protons, with the dichlorophenoxy ring protons appearing at characteristic downfield positions due to the electron-withdrawing effects of the chlorine substituents. The methylene protons adjacent to the nitrogen center exhibit specific coupling patterns that confirm the methanamine functionality. Infrared spectroscopy demonstrates characteristic absorption bands for aromatic carbon-hydrogen stretching, ether carbon-oxygen stretching, and amine nitrogen-hydrogen stretching vibrations.
The crystallographic data, when available, would provide precise bond lengths and angles that characterize the three-dimensional structure. The ether linkage typically exhibits bond angles close to tetrahedral geometry around the oxygen atom, while the aromatic rings maintain their characteristic planar configurations. The spatial arrangement influences intermolecular interactions and packing arrangements in the solid state, which are important considerations for material handling and storage protocols.
Historical Context of Chlorophenoxy-Substituted Phenylmethanamines
The development of chlorophenoxy-substituted phenylmethanamines traces its origins to the broader exploration of phenoxy compounds that began in the mid-twentieth century. The foundational work on phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid and related compounds, established the importance of chlorinated phenoxy structures in biological and chemical systems. These early investigations demonstrated that chlorine substitution patterns significantly influence molecular properties and biological activities, leading to expanded research into diverse chlorophenoxy derivatives.
The synthesis methodology for phenoxyamines emerged from research conducted in the 1980s, where treatment of phenols with specialized reagents led to amine exchange reactions. These synthetic approaches provided pathways for creating compounds with specific substitution patterns, including the 3,5-dichloro configuration found in [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride. The historical development of these synthetic methods revealed that yields were sensitive to the acid dissociation constant values of the phenol substrates, leading to optimized reaction conditions for producing chlorophenoxy-substituted products.
Research investigations in the late twentieth and early twenty-first centuries expanded the understanding of structure-activity relationships within chlorophenoxy compounds. The systematic study of different substitution patterns, including ortho, meta, and para arrangements of chlorine atoms, revealed specific effects on chemical reactivity and physical properties. The 3,5-dichloro substitution pattern, in particular, was found to create unique electronic environments that influence both chemical stability and intermolecular interactions.
The emergence of comprehensive analytical techniques, including two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry, revolutionized the detection and characterization of organohalogen compounds. These advanced methods enabled researchers to identify and quantify chlorophenoxy derivatives with unprecedented precision, contributing to a deeper understanding of their chemical behavior and environmental fate. The development of these analytical capabilities coincided with increased interest in organohalogen compound research, establishing the foundation for current investigations into compounds like [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride.
Significance in Organohalogen Compound Research
The significance of [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride within organohalogen compound research extends beyond its individual chemical properties to encompass broader implications for understanding halogen-carbon bond behavior and aromatic substitution effects. Organohalogen compounds represent a diverse class of materials that have found applications across multiple scientific disciplines, from industrial chemistry to environmental science. The specific structural features of this compound provide valuable insights into how multiple halogen substituents influence molecular behavior and chemical reactivity patterns.
Research investigations have demonstrated that organohalogen compounds exhibit characteristic patterns in their mass spectrometric behavior, particularly under negative chemical ionization conditions. The compound [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride serves as an important model system for understanding these ionization mechanisms and fragmentation pathways. Studies using advanced analytical techniques have shown that the presence of multiple chlorine atoms creates distinctive isotope patterns that facilitate identification and quantification in complex mixtures.
The compound's role in advancing analytical methodology development has been particularly significant. The application of neutral loss scanning techniques with gas chromatography-tandem mass spectrometry has enabled selective detection of chlorinated compounds through the characteristic loss of chlorine-35 and bromine-79 isotopes. These methodological advances have enhanced the ability to study organohalogen compounds in environmental matrices and complex chemical systems, contributing to improved understanding of their behavior and fate.
Table 2: Research Applications and Analytical Significance
| Research Area | Application | Analytical Method | Significance |
|---|---|---|---|
| Structural Analysis | Molecular characterization | Nuclear Magnetic Resonance Spectroscopy | Confirmation of substitution patterns |
| Mass Spectrometry | Fragmentation studies | High-Resolution Time-of-Flight Mass Spectrometry | Understanding ionization mechanisms |
| Environmental Analysis | Trace detection | Gas Chromatography-Mass Spectrometry | Development of selective detection methods |
| Synthetic Chemistry | Reaction pathway studies | Two-Dimensional Gas Chromatography | Optimization of synthesis conditions |
The broader implications of research on [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride extend to understanding the environmental behavior of chlorinated aromatic compounds. Studies of similar organohalogen structures have revealed important patterns in their persistence, bioaccumulation potential, and transformation pathways in natural systems. The compound serves as a representative example for investigating how structural features influence these environmental properties, contributing to the development of predictive models for organohalogen compound behavior.
Properties
IUPAC Name |
[4-(3,5-dichlorophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO.ClH/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12;/h1-7H,8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPXFJLVMSAYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride generally involves the following key steps:
- Formation of the dichlorophenoxy-substituted aromatic intermediate through nucleophilic aromatic substitution.
- Introduction of the methanamine group via reduction or substitution reactions.
- Conversion to the hydrochloride salt for stability and isolation.
Preparation of the Dichlorophenoxy Phenyl Intermediate
A common approach to introduce the 3,5-dichlorophenoxy moiety onto a phenyl ring is through nucleophilic aromatic substitution of a suitable halogenated phenol with a chlorinated phenol derivative.
-
- Use of potassium carbonate as a base to deprotonate the phenol.
- Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
- Heating at elevated temperatures (e.g., 90–100 °C) for several hours to overnight to ensure complete substitution.
Example:
A reaction of 3,5-dichlorophenol with 4-chlorobenzyl halide or 4-halobenzyl derivatives in the presence of potassium carbonate in DMF yields the 4-(3,5-dichlorophenoxy)benzyl intermediate.
Introduction of the Methanamine Group
The methanamine group (-CH2NH2) can be introduced by several methods:
Reduction of a Nitro Precursor:
Starting from a nitro-substituted intermediate (e.g., 4-(3,5-dichlorophenoxy)nitrobenzyl derivative), catalytic hydrogenation or chemical reduction (e.g., using Raney nickel under hydrogen atmosphere) converts the nitro group to an amine.Nucleophilic Substitution:
Alternatively, halomethyl intermediates (e.g., benzyl bromide derivatives) can be reacted with ammonia or amine sources to substitute the halogen with an amino group.Lithium Aluminum Hydride Reduction:
Reduction of corresponding amides or esters to amines using lithium aluminum hydride has also been reported for related compounds.
Formation of the Hydrochloride Salt
The free amine is typically converted to its hydrochloride salt to improve stability, crystallinity, and ease of handling:
Method:
Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) followed by crystallization.Purification:
The hydrochloride salt is often purified by recrystallization from solvents such as isopropanol or ethyl acetate.
Detailed Example Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Nucleophilic substitution | 3,5-dichlorophenol, 4-chlorobenzyl bromide, K2CO3, DMF, 90 °C, 12 h | Formation of 4-(3,5-dichlorophenoxy)benzyl bromide intermediate | High yield (~85-90%) |
| 2. Amination | Intermediate from step 1, ammonia or NH3 in ethanol, reflux, 6 h | Substitution of bromide by amine to form 4-(3,5-dichlorophenoxy)benzylamine | Moderate to high yield (~70-80%) |
| 3. Salt formation | Free amine, HCl in ethanol, 0-5 °C, 2 h | Formation of hydrochloride salt | High purity crystalline product |
Research Findings and Analysis
Reaction Efficiency:
Potassium carbonate in polar aprotic solvents like DMF or DMSO efficiently promotes the nucleophilic aromatic substitution of phenols with halogenated aromatic compounds.Selectivity:
The substitution occurs preferentially at the para-position relative to the hydroxyl group, yielding the desired dichlorophenoxy substitution pattern.Reduction Methods:
Catalytic hydrogenation using Raney nickel is a clean and effective method to reduce nitro groups to amines without affecting the aromatic ether linkage.Purity and Stability:
Conversion to the hydrochloride salt enhances the compound's stability and facilitates purification by crystallization.
Comparative Table of Preparation Methods
| Preparation Step | Method | Advantages | Disadvantages |
|---|---|---|---|
| Aromatic substitution | K2CO3 base, DMF solvent, heat | High yield, straightforward | Requires careful temperature control |
| Amination | Ammonia substitution or reduction | Direct amine introduction | Ammonia substitution may require excess reagent |
| Nitro reduction | Raney nickel catalytic hydrogenation | Clean reduction, high selectivity | Requires hydrogen gas and catalyst handling |
| Salt formation | HCl treatment in ethanol | Improves stability and crystallinity | Additional step, solvent handling |
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride is in the development of herbicides. The compound's structure allows it to act as a selective herbicide, targeting specific weed species while minimizing damage to crops. Research has demonstrated that compounds with similar structures can effectively inhibit the growth of various unwanted vegetation in genetically modified crops that are resistant to traditional herbicides like glyphosate and glufosinate .
Synergistic Effects
In combination with known herbicide safeners, such as cloquintocet and mefenpyr-ethyl, [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride enhances the selectivity and efficacy of herbicides. This synergistic effect allows for more effective control of weeds in crops such as corn, wheat, and soybean . Studies have shown that formulations containing this compound can be diluted to create emulsions suitable for agricultural use .
Environmental Impact Studies
Toxicological Assessments
Research has been conducted to evaluate the environmental impact and toxicity of compounds related to [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride. It is crucial to understand how these chemicals interact with ecosystems, particularly regarding their persistence in soil and water systems. Studies have shown that dichlorophenoxy compounds can accumulate in aquatic environments, leading to potential ecological risks .
Regulatory Considerations
As agricultural chemicals face increasing scrutiny regarding their environmental impact, compounds like [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride must undergo rigorous regulatory assessments before approval for commercial use. This includes evaluating their long-term effects on non-target organisms and overall ecosystem health .
Case Studies
Mechanism of Action
The mechanism of action of [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound is compared to structurally related methanamine derivatives, differing primarily in substituents on the phenoxy/phenyl groups.
Table 1: Comparative Overview of Key Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituent | Applications/Notes |
|---|---|---|---|---|
| [4-(3,5-Dichlorophenoxy)phenyl]methanamine HCl | 1001204-72-3 | ~304.5 | 3,5-Dichlorophenoxy | Building block for organic synthesis |
| [4-(prop-2-yn-1-yloxy)phenyl]methanamine HCl | 1803567-62-5 | 197.66 | Propynyloxy | Alkyne moiety for click chemistry |
| [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine HCl | 1211307-72-0 | 241.64 | Trifluoroethoxy | Strong electron-withdrawing group |
| 4-(difluoromethoxy)phenylmethanamine HCl | 2044872-13-9 | 285.72 | Difluoromethoxy, Phenyl | Study of electronic effects |
| (4-Methoxyphenyl)(phenyl)methanamine HCl | 5267-46-9 | 249.74 | Methoxy, Phenyl | Drug research (DMSO solubility) |
| (4-(ethylsulfonyl)phenyl)methanamine HCl | 98959-89-8 | - | Ethylsulfonyl | Industrial applications |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl | 1107632-13-2 | - | Pyrazolyl | Pharmaceutical intermediates |
Key Research Findings
Electronic and Steric Effects
- The steric bulk of this group may also reduce metabolic degradation compared to smaller substituents .
- Propynyloxy () : The alkyne group enables participation in click chemistry , a key advantage for modular synthesis .
Solubility and Bioavailability
All compounds are hydrochloride salts, improving aqueous solubility. However, the dichlorophenoxy group increases lipophilicity, which may enhance membrane permeability but reduce water solubility relative to analogs like the methoxy derivative () .
Biological Activity
[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride, commonly referred to as a derivative of dichlorophenoxy compounds, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity through a synthesis of research findings, including case studies, data tables, and detailed analyses.
Chemical Profile
- Chemical Name : [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride
- CAS Number : 1132-61-2
- Molecular Formula : C13H12Cl2N- HCl
- Molecular Weight : 285.1 g/mol
The biological activity of [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with a similar structure can inhibit specific signaling pathways that are crucial for cell proliferation and survival:
- Inhibition of Sphingosine Kinase (SphK) : Compounds related to dichlorophenoxy derivatives have been studied for their ability to inhibit SphK1, which is implicated in cancer cell proliferation and survival .
- Anticancer Activity : Several studies have demonstrated that derivatives can exhibit significant antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anticancer Efficacy
The following table summarizes the anticancer activity of [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride and related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride | A375 (Melanoma) | 9.8 | Induces apoptosis via SphK inhibition |
| CHJ04022Rb | A375 (Melanoma) | 2.95 | Inhibits PI3K/NF-κB signaling pathways |
| SAMS10 | A549 (Lung) | 9.8 | Promotes G2/M phase arrest |
Study 1: Antiproliferative Effects
In a study investigating the effects of various dichlorophenoxy derivatives on cancer cells, it was found that [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride exhibited significant antiproliferative effects on melanoma cells (A375), with an IC50 value indicating moderate potency. The study highlighted the compound's ability to induce apoptosis and inhibit migration in these cells .
Study 2: Toxicity Assessment
An assessment of toxicity revealed that while many dichlorophenoxy compounds showed anticancer properties, they also raised concerns regarding potential toxicity in non-cancerous cells. The compound demonstrated a dose-dependent inhibitory effect on xenograft tumors in nude mice without significant acute toxicity, suggesting a favorable safety profile at therapeutic concentrations .
Q & A
Q. What are the standard synthetic protocols for [4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves coupling 3,5-dichlorophenol with a halogenated aryl precursor (e.g., 4-bromobenzylamine) under basic conditions to facilitate nucleophilic aromatic substitution. For example, potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C can yield intermediates, followed by hydrochlorination . Optimizing stoichiometry and reaction time is critical; yields range from 40–70% depending on purity of precursors.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenoxy groups) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ = 316.05 g/mol) .
Q. How is the compound’s biological activity initially assessed in academic research?
Preliminary evaluations include:
- In vitro binding assays: Radiolabeled ligand competition studies (e.g., using ³H-labeled serotonin or dopamine receptors) to determine IC₅₀ values .
- Enzyme inhibition kinetics: Michaelis-Menten analysis for targets like monoamine oxidases (MAOs) .
- Antimicrobial screening: Broth microdilution assays to measure MIC values against bacterial/fungal strains (e.g., MIC = 4.69–156.47 µM) .
Advanced Research Questions
Q. What strategies optimize synthesis yield and purity for large-scale production?
- Continuous flow reactors: Improve reproducibility and reduce impurities by maintaining precise temperature/pH control .
- Advanced purification: Gradient flash chromatography or preparative HPLC resolves closely eluting byproducts .
- Inert atmosphere: Minimizes oxidation of the primary amine during synthesis .
Q. How do structural modifications influence bioactivity in SAR studies?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of Cl with F | Alters lipophilicity and receptor affinity | |
| Substitution of phenoxy with methylthio | Enhances metabolic stability | |
| Enantiomer separation (R vs. S) | Differential binding to chiral targets (e.g., 10-fold higher potency for R-enantiomer) |
Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs .
Q. What methodologies assess ADME properties in preclinical studies?
- Absorption: Caco-2 cell monolayer assays predict intestinal permeability .
- Metabolism: Hepatic microsomal stability tests (e.g., t₁/₂ = 45 min in rat liver microsomes) .
- Excretion: Radiolabeled tracer studies in rodents quantify renal vs. fecal elimination .
Q. How are analytical challenges addressed in complex biological matrices?
- Sample preparation: Solid-phase extraction (SPE) or protein precipitation removes interfering biomolecules .
- LC-MS/MS: Quantifies nanomolar concentrations in plasma with MRM transitions (e.g., m/z 316 → 154) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response reevaluation: Confirm activity across multiple concentrations (e.g., EC₅₀ vs. IC₅₀ discrepancies) .
- Orthogonal assays: Compare radioligand binding with functional assays (e.g., cAMP accumulation) .
- Batch variability checks: Ensure compound integrity via NMR and HPLC post-storage .
Q. What computational tools predict target engagement and mechanism of action?
- Molecular dynamics simulations: Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
- Pharmacophore modeling: Identifies critical interaction motifs (e.g., hydrogen bonds with amine groups) .
- QSAR models: Relate substituent electronic parameters (Hammett σ) to activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
